2-[[4-(Tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol
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Overview
Description
2-[[4-(Tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol is a complex organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(Tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with tert-butylamine and subsequent reaction with 2-amino-2-methylpropan-1-ol. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from -20°C to room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[[4-(Tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding amines and alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide (for hydrolysis), hydrogen peroxide (for oxidation), and lithium aluminum hydride (for reduction). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include various substituted triazines, amines, and alcohols, depending on the specific reagents and conditions used.
Scientific Research Applications
2-[[4-(Tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and herbicidal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-[[4-(Tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazine derivatives such as:
- 2-tert-Butylamino-4-chloro-6-ethylamino-1,3,5-triazine
- 4-(tert-Butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]ethylcyanamide
- 4-(3-(tert-Butylamino)imidazo[1,2-a]pyridin-2-yl)phenyl p-tolylcarbamate .
Uniqueness
What sets 2-[[4-(Tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the tert-butylamino group and the chloro group on the triazine ring enhances its stability and makes it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
2-[[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClN5O/c1-10(2,3)16-8-13-7(12)14-9(15-8)17-11(4,5)6-18/h18H,6H2,1-5H3,(H2,13,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDRTIISVBPPPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC(=N1)Cl)NC(C)(C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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